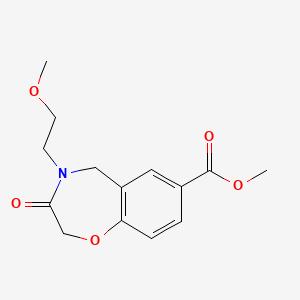

![molecular formula C18H18N4O3 B2380647 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide CAS No. 852294-37-2](/img/structure/B2380647.png)

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Synthesis Analysis

The usual synthesis of benzimidazole involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of GK .Molecular Structure Analysis

The benzimidazole core is nearly planar . The IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .Physical And Chemical Properties Analysis

The mass spectrum of a similar compound showed the molecular ion peak at m/z 216 [M]+ .Applications De Recherche Scientifique

Anthelmintic Activity

Benzimidazolyl-2-hydrazones exhibit potent anthelmintic properties. In vitro studies demonstrated that these compounds are more effective than clinically used anthelmintic drugs like albendazole and ivermectin against encapsulated Trichinella spiralis (T. spiralis) larvae . Notably, compounds 5b and 5d achieved 100% effectiveness in killing parasitic larvae after 24 hours of incubation.

Antioxidant Activity

These hydrazones also possess antioxidant capabilities. In vitro experiments revealed that certain benzimidazolyl-2-hydrazones, particularly 2,3- and 3,4-dihydroxy derivatives (5b and 5d), effectively scavenge free radicals such as DPPH and ABTS. Additionally, they protect biologically relevant molecules (lecithin and deoxyribose) from iron-induced oxidative damage .

Cytotoxic Effects on Cancer Cells

N-substituted benzimidazole derivatives, including those with alkyl chains and nitrogen-containing 5- or 6-membered rings, exhibit cytotoxic effects on human breast adenocarcinoma (MCF-7) and ovarian carcinoma (OVCAR-3) cell lines . These findings suggest potential applications in cancer therapy.

Pharmaceutical Chemistry

Benzimidazole moieties have diverse roles in pharmaceutical chemistry. Examples include:

Tubulin Polymerization Modulation

Certain benzimidazolyl-2-hydrazones elongate the nucleation phase and slow down tubulin polymerization in vitro, comparable to the effects of nocodazole. This modulation of tubulin dynamics may have implications in cellular processes .

Enhanced Conductivity in Films

The decomposition product of 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline acts as a nucleating agent, boosting the conductivity of doped films .

Mécanisme D'action

Target of Action

It’s known that benzimidazole derivatives have a broad range of pharmacological properties . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . This allows them to interact easily with the biopolymers of the living system .

Biochemical Pathways

tuberculosis H37Rv , suggesting they may affect the biochemical pathways of these organisms.

Pharmacokinetics

Benzimidazole derivatives are known to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to have a broad range of pharmacological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

Benzimidazole derivatives are known to have excellent stability profiles , suggesting they may be relatively resistant to environmental factors.

Orientations Futures

Benzimidazole derivatives are being explored for their potential in treating various conditions, including type-2 diabetes . Medicinal chemistry scientists are aiming at designing newer effective hypoglycemic agents having distinct mechanism of action at the molecular level which could be used as a single drug with improved safety .

Propriétés

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-11(2)16(17-19-14-5-3-4-6-15(14)20-17)21-18(23)12-7-9-13(10-8-12)22(24)25/h3-11,16H,1-2H3,(H,19,20)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPHNVWXKGDWPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)

![N-[2-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2380569.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2380570.png)

![N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2380577.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2380578.png)

![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)

![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)